E7090 succinate

Kinase binding kinetics FGFR4 selectivity Type V inhibitor

E7090 succinate (also known as tasurgratinib succinate, CAS 1879965-80-6) is an orally bioavailable, selective small-molecule tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3. The compound was discovered in-house by Eisai's Tsukuba Research Laboratories and has been approved in Japan (as Tasfygo®) for the treatment of unresectable biliary tract cancer with FGFR2 gene fusions or rearrangements following chemotherapy.

Molecular Formula C36H43N5O10
Molecular Weight 705.8 g/mol
CAS No. 1879965-80-6
Cat. No. B3324503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE7090 succinate
CAS1879965-80-6
Molecular FormulaC36H43N5O10
Molecular Weight705.8 g/mol
Structural Identifiers
SMILESCNC(=O)N1C=CC2=CC(=C(C=C21)OCCOC)OC3=CC(=NC=C3)NC(=O)C4=CC=C(C=C4)C5CCN(CC5)CCO.C(CC(=O)O)C(=O)O
InChIInChI=1S/C32H37N5O6.C4H6O4/c1-33-32(40)37-14-10-25-19-29(28(21-27(25)37)42-18-17-41-2)43-26-7-11-34-30(20-26)35-31(39)24-5-3-22(4-6-24)23-8-12-36(13-9-23)15-16-38;5-3(6)1-2-4(7)8/h3-7,10-11,14,19-21,23,38H,8-9,12-13,15-18H2,1-2H3,(H,33,40)(H,34,35,39);1-2H2,(H,5,6)(H,7,8)
InChIKeyDLFIYSXIMACKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

E7090 Succinate (Tasurgratinib) Procurement Overview: Potent Oral FGFR1–3 Inhibitor with Clinical Validation in Cholangiocarcinoma


E7090 succinate (also known as tasurgratinib succinate, CAS 1879965-80-6) is an orally bioavailable, selective small-molecule tyrosine kinase inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3 [1]. The compound was discovered in-house by Eisai's Tsukuba Research Laboratories and has been approved in Japan (as Tasfygo®) for the treatment of unresectable biliary tract cancer with FGFR2 gene fusions or rearrangements following chemotherapy [2]. Its succinate salt form improves aqueous solubility and oral bioavailability compared to the free base, enabling reliable oral administration in both preclinical and clinical settings [3].

E7090 Succinate Cannot Be Substituted with Generic FGFR Inhibitors: Pharmacologic and Clinical Evidence of Distinct Differentiation


FGFR inhibitors are not interchangeable reagents. Despite sharing the same nominal target class (FGFR1–3), compounds such as erdafitinib, pemigatinib, infigratinib, and futibatinib exhibit divergent kinase selectivity profiles, binding modes, metabolic liabilities, and resistance mutation susceptibility profiles [1]. E7090 features a unique Type V binding mode that lacks the dimethoxyphenyl moiety present in earlier-generation inhibitors, conferring distinct kinetics of FGFR1 interaction with a residence time of 19 minutes and a selectivity profile that differs from both pan-FGFR (erdafitinib) and FGFR1–3 (pemigatinib, infigratinib) inhibitors [2]. These pharmacologic distinctions translate into differential activity against specific FGFR resistance mutations—a critical factor in sequential therapy decision-making. Substituting one FGFR inhibitor for another without accounting for these differences can result in loss of target coverage, unexpected toxicity due to off-target kinase inhibition, or failure to overcome acquired resistance mechanisms. The quantitative evidence below substantiates where E7090 demonstrates verifiable differentiation from its closest clinical analogs.

E7090 Succinate Quantitative Differentiation Evidence: Comparative Pharmacology and Clinical Data for Informed Procurement


Distinct Type V Binding Mode Confers Unique Kinetics and FGFR4 Sparing Profile vs. Pan-FGFR Inhibitors

E7090 employs a Type V binding mode that is structurally and kinetically distinct from earlier FGFR inhibitors, lacking the dimethoxyphenyl moiety characteristic of erdafitinib and pemigatinib [1]. In kinetic interaction analysis with FGFR1, E7090 demonstrates a residence time of 19 minutes—intermediate between the two representative inhibitors evaluated—and exhibits a binding mode characterized as rapid and potent with high selectivity for FGFR [1]. Functionally, E7090 weakly inhibits FGFR4 (IC50 = 120 nM) while potently inhibiting FGFR1 (0.71 nM), FGFR2 (0.50 nM), and FGFR3 (1.2 nM), resulting in a FGFR4/FGFR1 selectivity ratio of approximately 169-fold [2]. This FGFR4-sparing profile contrasts with pan-FGFR inhibitors such as erdafitinib, which exhibits more balanced pan-FGFR inhibition including FGFR4, and may reduce FGFR4-mediated on-target toxicities including hyperphosphatemia and tissue mineralization observed preclinically [2].

Kinase binding kinetics FGFR4 selectivity Type V inhibitor Residence time

Superior Activity Against FGFR2 Gatekeeper Mutation (N549H) Compared to Erdafitinib: Direct Preclinical Evidence

In a direct head-to-head comparison using 3T3 cells expressing FGFR variants, E7090 demonstrated markedly superior inhibition of the FGFR2 N549H gatekeeper resistance mutation relative to erdafitinib [1]. After 2-hour treatment with each compound, western blot analysis of phospho-FGFR (Tyr653/654) and downstream phospho-MAPK signaling revealed that E7090 maintained potent suppression of FGFR2 N549H mutant signaling at concentrations where erdafitinib showed substantially reduced activity [1]. In a complementary 5-day cell viability assay using 3T3 cells expressing FGFR compound mutations, E7090 exhibited greater potency than erdafitinib against multiple resistance-associated FGFR variants [2]. This differential activity against gatekeeper mutations—a common mechanism of acquired resistance to ATP-competitive FGFR inhibitors—has direct translational relevance, as demonstrated in a clinical case where a patient with FGFR2-rearranged intrahepatic cholangiocarcinoma achieved radiographic partial response to tasurgratinib (third-line) following prior progression on both pemigatinib and futibatinib [3].

Acquired resistance FGFR2 mutation Gatekeeper mutation Sequential therapy

Restricted Off-Target Kinase Profile: Only 3 of 93 Kinases Inhibited with IC50 <10 nM

In a comprehensive kinase selectivity panel evaluating 93 distinct tyrosine and serine/threonine kinases, E7090 inhibited only three non-FGFR kinases with IC50 values below 10 nM: RET, DDR2, and FLT1 [1]. This restricted off-target profile contrasts with earlier-generation multikinase FGFR inhibitors such as dovitinib, which inhibit a broader spectrum of kinases including VEGFR, PDGFR, and KIT, and may contribute to an improved tolerability profile relative to less selective agents [1]. While direct comparative kinase panel data for all FGFR inhibitors (pemigatinib, infigratinib, erdafitinib, futibatinib) against the identical 93-kinase panel are not publicly available in a unified dataset, the published selectivity of E7090 establishes a benchmark for targeted FGFR1–3 inhibition with minimal ancillary kinase engagement .

Kinase selectivity Off-target profiling RET DDR2 FLT1

Potent Activity Against Clinically Relevant FGFR3 Mutations (K650E, K650M)

E7090 potently inhibits two clinically significant activating mutations of FGFR3: K650E (IC50 = 3.1 nM) and K650M (IC50 = 16 nM) . These mutations occur in urothelial carcinoma and other solid tumors and represent therapeutic targets distinct from FGFR2 fusions. While the potency against these FGFR3 mutants is lower than that against wild-type FGFR3 (IC50 = 1.2 nM), the nanomolar inhibitory activity remains within a therapeutically relevant range . Direct comparator data for pemigatinib, infigratinib, erdafitinib, or futibatinib against these specific FGFR3 mutants using identical assay conditions are not currently available in the public domain, precluding a quantitative cross-compound comparison at this time.

FGFR3 mutation K650E K650M Urothelial carcinoma Bladder cancer

Clinical Validation in FGFR2 Fusion-Positive Cholangiocarcinoma: Phase II Study 201 Supports Regulatory Approval in Japan

E7090 succinate (tasurgratinib) received regulatory approval in Japan based on the multicenter, open-label, single-arm Phase II Study 201, which enrolled 63 patients with unresectable advanced or metastatic cholangiocarcinoma harboring FGFR2 gene fusions or rearrangements who had progressed on gemcitabine-based chemotherapy [1]. The trial achieved its primary endpoint of objective response rate (ORR) by independent imaging review (RECIST 1.1), and the study's completion supported Eisai's successful marketing authorization application for Tasfygo® Tablets 35mg in September 2024 [2]. This clinical validation distinguishes E7090 from research-grade FGFR inhibitors lacking regulatory approval and from clinically approved agents with different efficacy and safety profiles. While cross-trial comparisons between single-arm studies (e.g., FIGHT-202 for pemigatinib, FOENIX-CCA2 for futibatinib) are confounded by differences in patient populations, enrollment criteria, and prior therapy lines, the attainment of regulatory approval provides a threshold-level evidence benchmark for clinical utility in this genetically defined patient population [3].

Cholangiocarcinoma FGFR2 fusion Phase II trial ORR Clinical efficacy

E7090 Succinate Optimal Use Cases: Preclinical and Translational Research Scenarios Derived from Quantitative Evidence


Sequential FGFR Inhibitor Research in FGFR2 Fusion-Positive Cholangiocarcinoma Models

E7090 is the appropriate selection for preclinical studies investigating sequential FGFR inhibition strategies following progression on pemigatinib or futibatinib. Direct head-to-head evidence demonstrates that E7090 retains activity against the FGFR2 N549H gatekeeper mutation where erdafitinib activity is markedly diminished [1], and a clinical case report documented radiographic partial response to tasurgratinib in an FGFR2-rearranged intrahepatic cholangiocarcinoma patient after progression on both pemigatinib and futibatinib [2]. This scenario applies to in vitro models of acquired resistance, patient-derived xenograft (PDX) studies of sequential therapy, and biomarker-driven combination therapy research.

FGFR3-Mutant Urothelial Carcinoma and Bladder Cancer Preclinical Investigation

For research programs focused on FGFR3-driven malignancies, E7090 offers documented activity against clinically relevant FGFR3 activating mutations including K650E (IC50 = 3.1 nM) and K650M (IC50 = 16 nM) [1]. While erdafitinib is FDA-approved for FGFR3-altered urothelial carcinoma, E7090 provides an alternative tool compound with a distinct Type V binding mode and FGFR4-sparing selectivity profile (FGFR4 IC50 = 120 nM vs. FGFR3 IC50 = 1.2 nM) [2]. This makes E7090 suitable for comparative pharmacology studies evaluating differential inhibitor effects in FGFR3-mutant cell lines (e.g., RT112, UM-UC-14) and xenograft models.

Kinase Selectivity Benchmarking and Off-Target Profiling Studies

E7090 serves as a reference standard for selective FGFR1–3 inhibition in kinase panel screening studies, with documented inhibition of only 3 off-target kinases (RET, DDR2, FLT1) at <10 nM among 93 kinases evaluated [1]. This restricted off-target profile contrasts with multikinase FGFR inhibitors and provides a cleaner pharmacologic tool for isolating FGFR-dependent signaling effects from confounding off-target kinase modulation. Applications include phosphoproteomic profiling, transcriptional signature analysis, and synthetic lethality screening where kinase selectivity is critical for data interpretation.

Clinical Trial Correlative Science and Translational Biomarker Research

For translational research aligned with ongoing clinical development, E7090 succinate is the appropriate procurement choice for correlative science studies, pharmacokinetic/pharmacodynamic modeling, and biomarker validation efforts. The compound's regulatory approval in Japan for FGFR2 fusion-positive cholangiocarcinoma provides a clinical anchor for preclinical-to-clinical translation [1]. Active clinical trials include the Phase 2 FORTUNE trial (NCT identifier pending final publication) evaluating E7090 in advanced solid tumors with FGFR alterations (fusion, mutation, amplification) [2], and a Phase 1 trial in ER+/HER2− breast cancer evaluating E7090 in combination with endocrine therapy [3]. Researchers developing companion diagnostic assays, circulating tumor DNA monitoring methods, or pharmacodynamic biomarkers should prioritize E7090 to maintain alignment with clinical-stage development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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